molecular formula C24H51N B072094 Trioctylamine CAS No. 1116-76-3

Trioctylamine

Cat. No. B072094
CAS RN: 1116-76-3
M. Wt: 353.7 g/mol
InChI Key: XTAZYLNFDRKIHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Trioctylamine has a molecular formula of C24H51N and a molar mass of 353.679 g/mol . It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom .


Chemical Reactions Analysis

Trioctylamine can be used to extract monocarboxylic acids such as acetic acid . It has been used in the reactive extraction of malic acid from aqueous streams . The extraction efficiency was optimized using response surface methodology, considering factors such as temperature, initial malic acid concentration, and Trioctylamine composition .


Physical And Chemical Properties Analysis

Trioctylamine is a clear colorless liquid . It has a melting point of -34 °C, a boiling point of 164-168 °C at 0.7 mmHg and 365-367 °C at 1 atm, and a density of 0.810 g/mL at 20 °C . It is easily soluble in chloroform but insoluble in water . It is air sensitive .

Scientific Research Applications

Extraction of Monocarboxylic Acids

Trioctylamine can be used to extract monocarboxylic acids such as acetic acid . This application is particularly useful in the chemical industry where the separation of specific acids is required .

Extraction of Precious Metals

Trioctylamine is also used in the extraction of precious metals . This process contributes to the production of high-purity materials used in various industries .

Use as a Potato Defoliant

A formulation containing metoxuron mixed with an emulsion containing trioctylamine 50%, atlox 4851 B 15%, and isopropanol 35% was found to be active as a potato defoliant . This application is significant in the agricultural industry.

Reactive Extraction of Butyric Acid

Trioctylamine is used in the reactive extraction of butyric acid from an aqueous stream . The optimization of this process was effectively carried out using response surface methodology .

Mineral Extraction Reagent

Trioctylamine production can be used as a mineral extraction reagent . This application is particularly important in the mining industry.

Extractant for Nuclear Reprocessing

Trioctylamine is used as an extractant for nuclear reprocessing . This is a critical application in the nuclear industry.

Extractant for Identification of Dyes

Its use as an extractant for identification of dyes may result in its release to the environment through various waste streams . This application is significant in the textile industry.

Production of High-Purity Materials

Through selective coordination with specific metal ions, trioctylamine enables efficient separation and concentration of valuable metals, contributing to the production of high-purity materials used in electronics, magnets, and catalysis .

Safety and Hazards

Trioctylamine can cause skin irritation, serious eye irritation, and respiratory irritation . It can damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Trioctylamine has been used in the reactive extraction of malic acid from aqueous streams . This technique could pave the way for the reactive separation process design for recovery of carboxylic acids from dilute aqueous waste streams as well as a fermentation broth . This suggests that Trioctylamine could have potential future applications in the field of waste management and resource recovery.

properties

IUPAC Name

N,N-dioctyloctan-1-amine
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InChI

InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
Source PubChem
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InChI Key

XTAZYLNFDRKIHJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCCCCCCC
Source PubChem
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Molecular Formula

C24H51N
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DSSTOX Substance ID

DTXSID3047635
Record name Trioctylamine
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Molecular Weight

353.7 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name 1-Octanamine, N,N-dioctyl-
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Solubility

In water, 0.050 mg/l @ 25 °C
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Vapor Pressure

0.0000549 [mmHg]
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Product Name

Trioctylamine

CAS RN

1116-76-3
Record name Trioctylamine
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Melting Point

-34.6 °C
Record name TRI-N-OCTYLAMINE
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Synthesis routes and methods

Procedure details

Reacting n-octanol with ammonia in a molar ratio of 7:1 under the same reaction conditions gave tri-n-octylamine in a yield of over 95 mol%. The 2.5% by weight of di-n-octylamine formed at the same time were separated quantitatively from the reaction product, added to fresh feed and alkylated with octanol. The resulting reaction mixture likewise contained the secondary amine in amount of about 2% by weight, so that in the steady state where the secondary amine formed is being returned again and again the reaction to the tertiary amine was virtually quantitative.
Quantity
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Trioctylamine facilitate the extraction of acids from aqueous solutions?

A1: Trioctylamine acts as a phase-transfer catalyst in reactive extraction. It interacts with acids in the aqueous phase, forming amine-acid complexes. These complexes, being more soluble in the organic phase (usually an organic solvent like kerosene, 1-octanol, or chloroform), are then extracted into the organic phase. [, , ]

Q2: Can you provide details about the structure of Trioctylamine?

A2: Trioctylamine (C24H51N) has a molecular weight of 353.67 g/mol. It comprises three eight-carbon alkyl chains (octyl groups) attached to a central nitrogen atom. []

Q3: How does the choice of organic diluent affect Trioctylamine's extraction efficiency?

A3: The diluent influences the solubility of the amine-acid complex and the physical properties of the organic phase. Research shows that the extraction efficiency of carboxylic acids using Trioctylamine generally follows the order: 1-octanol ≥ chloroform > tetrachloromethane > hexane. This is attributed to factors like diluent polarity and the ability to form hydrogen bonds. []

Q4: What happens when Trioctylamine is mixed with sulfuric acid in an organic solvent?

A4: Trioctylamine reacts with sulfuric acid to form various Trioctylamine sulfate salts. The type and concentration of the salt formed depend on the operational conditions (like temperature, concentration of reactants) and the specific organic solvent used. [, ]

Q5: Is Trioctylamine used as a catalyst in any reactions?

A5: Yes, Trioctylamine can catalyze the racemization of chiral compounds. For example, it has been successfully used in the dynamic kinetic resolution of Naproxen and Suprofen thioesters. [, ]

Q6: How does Trioctylamine enhance the activity of lipases in dynamic kinetic resolution?

A6: Trioctylamine's role in dynamic kinetic resolution is twofold. Firstly, it acts as a racemization catalyst, constantly converting the undesired enantiomer into the desired one. Secondly, it can enhance the activity and stability of certain lipases, likely by modifying the enzyme's microenvironment. [, ]

Q7: Can Trioctylamine be used to separate specific metal ions?

A7: Trioctylamine exhibits selectivity towards certain metal ions. Research demonstrates its ability to extract Thorium (IV), Uranium (VI), and Molybdenum (VI) from sulfuric acid media. The extraction efficiency depends on factors like pH, sulfate concentration, and the presence of modifiers. [, , ]

Q8: Can Trioctylamine be used in the synthesis of nanoparticles?

A8: Trioctylamine can act as both a reducing and hydrolyzing agent in nanoparticle synthesis. For example, it has been used to synthesize iron oxide nanoparticles with different phases and morphologies depending on the iron precursor salt used. []

Q9: What are the safety concerns associated with using Trioctylamine?

A9: While generally considered safe for laboratory use with proper precautions, Trioctylamine may cause skin and eye irritation. Always consult the material safety data sheet (MSDS) before handling.

Q10: What analytical techniques are used to characterize and quantify Trioctylamine?

A10: Common techniques include:

  • Gas Chromatography (GC) []
  • High-Performance Liquid Chromatography (HPLC) [, ]
  • X-ray Photoelectron Spectroscopy (XPS) []
  • Fourier Transform Infrared Spectroscopy (FTIR) []
  • Transmission Electron Microscopy (TEM) []

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